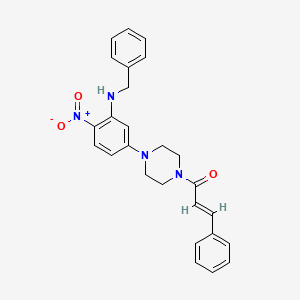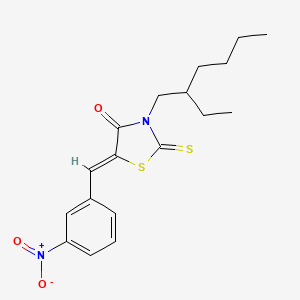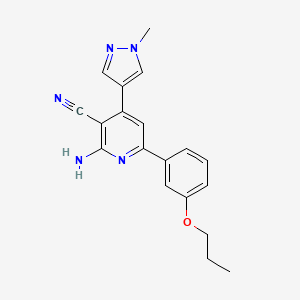
N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline, also known as BCPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPN belongs to the class of nitroanilines and is a derivative of piperazine.
Mécanisme D'action
The mechanism of action of N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline involves the inhibition of various enzymes and proteins that are responsible for the development of diseases. This compound has been found to inhibit the activity of caspases, which are responsible for the induction of apoptosis in cancer cells. It also inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their further aggregation. Moreover, this compound has been found to inhibit the activity of MAO-B, an enzyme responsible for the breakdown of dopamine, which is depleted in Parkinson's disease.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are responsible for oxidative stress. This compound has also been found to increase the levels of glutathione, a potent antioxidant that protects cells from oxidative damage. Moreover, this compound has been found to increase the levels of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. This compound is also soluble in various solvents, which makes it suitable for various analytical techniques such as NMR spectroscopy and HPLC. However, this compound has some limitations for lab experiments. It is highly toxic and should be handled with extreme care. Moreover, this compound is not suitable for in vivo experiments as it has poor bioavailability.
Orientations Futures
There are several future directions for the research on N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is required to understand the mechanism of action of this compound in these diseases and to develop more potent derivatives. Moreover, this compound has shown promising results in the treatment of cancer, and further research is required to develop more effective anticancer drugs based on this compound. Finally, this compound has potential applications in the field of materials science, and further research is required to explore its properties as a functional material.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of this compound involves the reaction between 4-cinnamoyl-1-piperazinecarboxylic acid and N-benzyl-2-nitroaniline in the presence of a suitable catalyst. This compound exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, and further studies are required to explore its potential applications.
Méthodes De Synthèse
The synthesis of N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline involves the reaction between 4-cinnamoyl-1-piperazinecarboxylic acid and N-benzyl-2-nitroaniline in the presence of a suitable catalyst. The reaction takes place in a solvent, and the product is obtained through filtration and recrystallization. The purity of the product is confirmed through various analytical techniques such as NMR spectroscopy and elemental analysis.
Applications De Recherche Scientifique
N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also shown neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease. Moreover, this compound has been found to reduce the toxicity of MPTP, a neurotoxin that causes Parkinson's disease.
Propriétés
IUPAC Name |
(E)-1-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-26(14-11-21-7-3-1-4-8-21)29-17-15-28(16-18-29)23-12-13-25(30(32)33)24(19-23)27-20-22-9-5-2-6-10-22/h1-14,19,27H,15-18,20H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFPABVBJFJLAB-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5302073.png)
![2-hydroxy-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}acetamide](/img/structure/B5302076.png)



![(1R*,2R*,6S*,7S*)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5302108.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5302115.png)
![N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5302117.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5302119.png)
![2-(3,4-dimethylphenyl)-4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5302127.png)
![1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5302135.png)
![N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5302147.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5302148.png)
![N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamide](/img/structure/B5302166.png)